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Compound of Interest

Compound Name: Sofosbuvir impurity B

Cat. No.: B1150401

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C. During its synthesis
and storage, impurities can arise, which must be monitored and controlled to ensure the safety
and efficacy of the drug product. This application note describes a robust and validated
reverse-phase high-performance liquid chromatography (RP-HPLC) method for the
guantification of Sofosbuvir Impurity B, a process-related impurity. The method is simple,
specific, accurate, and precise, making it suitable for routine quality control analysis of
Sofosbuvir in bulk drug and pharmaceutical dosage forms.

Chemical Structures
o Sofosbuvir:
o Molecular Formula: C22H29FN3O9P
o Molecular Weight: 529.45 g/mol
e Sofosbuvir Impurity B (Phosphoryl Impurity):

o Note: The exact structure of "Impurity B" can vary. This protocol focuses on a common
process-related phosphoryl impurity.

Experimental Protocol
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This protocol outlines the necessary reagents, equipment, and procedures for the quantification
of Sofosbuvir Impurity B.

1. Materials and Reagents

» Sofosbuvir Reference Standard

o Sofosbuvir Impurity B Reference Standard

o Acetonitrile (HPLC Grade)

 Trifluoroacetic Acid (TFA), 0.1% (v/v) in water

o Water (HPLC Grade)

o Methanol (HPLC Grade)

o Sofosbuvir drug substance or tablet formulation

2. Equipment

e High-Performance Liquid Chromatography (HPLC) system with a UV detector
o Agilent Eclipse XDB-C18 column (4.6 x 250 mm, 5 um) or equivalent[1][2]
e Analytical balance

e Volumetric flasks

e Pipettes

» Syringe filters (0.45 um)

» Sonicator

3. Chromatographic Conditions
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Parameter Condition
Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 pum)
Column
[11[2]
_ 0.1% Trifluoroacetic Acid in Water : Acetonitrile
Mobile Phase
(50:50, viv)[1][2]
Flow Rate 1.0 mL/min

Detection Wavelength

260 nm[1][2]

Injection Volume

10 L

Column Temperature

Ambient

Mode of Elution

Isocratic[1][2]

4. Preparation of Solutions

e Diluent: A mixture of Water and Acetonitrile (50:50, v/v) is used as the diluent.

e Standard Stock Solution of Sofosbuvir:

o Accurately weigh about 40 mg of Sofosbuvir Reference Standard into a 100 mL volumetric

flask.

o Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

o Allow the solution to cool to room temperature and dilute to the mark with the diluent. This

yields a concentration of 400 pg/mL.

» Standard Stock Solution of Sofosbuvir Impurity B:

o Accurately weigh about 2.5 mg of Sofosbuvir Impurity B Reference Standard into a 100

mL volumetric flask.

o Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.
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o Allow the solution to cool to room temperature and dilute to the mark with the diluent. This
yields a concentration of 25 pg/mL.[1]

e Working Standard Solution:

o Pipette 5 mL of the Standard Stock Solution of Sofosbuvir and 5 mL of the Standard Stock
Solution of Sofosbuvir Impurity B into a 50 mL volumetric flask.

o Dilute to the mark with the diluent. This prepares a working standard solution with
concentrations of 40 ug/mL of Sofosbuvir and 2.5 pg/mL of Sofosbuvir Impurity B.

o Sample Preparation (from Bulk Drug):

o Accurately weigh about 40 mg of the Sofosbuvir bulk drug sample into a 100 mL
volumetric flask.

o Follow the same procedure as for the Standard Stock Solution of Sofosbuvir to obtain a
sample solution with a nominal concentration of 400 pg/mL.

e Sample Preparation (from Tablets):

o

Weigh and finely powder not fewer than 20 tablets.

o Accurately weigh a quantity of the powder equivalent to 400 mg of Sofosbuvir and transfer
it to a 100 mL volumetric flask.

o Add about 70 mL of diluent and sonicate for 30 minutes with intermittent shaking to ensure
complete dissolution of the active ingredient.

o Allow the solution to cool to room temperature and dilute to the mark with the diluent.

o Filter a portion of the solution through a 0.45 pum syringe filter, discarding the first few mL
of the filtrate.

5. System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:
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« Inject the working standard solution six times.

e The relative standard deviation (%RSD) of the peak areas for both Sofosbuvir and Impurity B
should be not more than 2.0%.

e The tailing factor for both peaks should be not more than 2.0.
o The theoretical plates for both peaks should be not less than 2000.
6. Analytical Method Validation Summary

The described method has been validated according to ICH guidelines. A summary of the
validation parameters is presented below.

Quantitative Data Summary

Validation Parameter

Sofosbuvir

Sofosbuvir Impurity B

Linearity Range

160 - 480 pg/mL[1][2]

10 - 30 pg/mL[1][2]

Correlation Coefficient (r2)

>0.999

>0.999

LOD (Limit of Detection)

0.04 pg/mL (0.01%)[1][2]

0.12 pg/mL (0.03%)[1][2]

LOQ (Limit of Quantitation)

0.125 pg/mL (0.50%)[1][2]

0.375 pg/mL (1.50%)[1][2]

Precision (%RSD)

< 2.0%

< 2.0%

Accuracy (% Recovery)

98.0% - 102.0%

98.0% - 102.0%

Retention Time (min)

~3.7 min[1][2]

~5.7 min[1][2]

7. Calculation

The amount of Sofosbuvir Impurity B in the sample can be calculated using the following
formula:

Where:

e Area_Impurity_Sample: Peak area of Impurity B in the sample chromatogram.
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o Area_Impurity_Standard: Peak area of Impurity B in the standard chromatogram.

e Conc_Impurity_Standard: Concentration of Impurity B in the standard solution (pg/mL).

e Conc_Sample: Concentration of Sofosbuvir in the sample solution (ug/mL).
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Click to download full resolution via product page
Caption: Workflow for Sofosbuvir Impurity B Quantification.
Conclusion

The RP-HPLC method described in this application note is suitable for the routine quantification
of Sofosbuvir Impurity B in both bulk drug and pharmaceutical formulations. The method is
rapid, with a total run time that allows for the analysis of a large number of samples efficiently.
The validation data demonstrates that the method is linear, precise, accurate, and specific for
the intended purpose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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